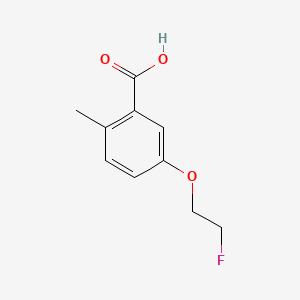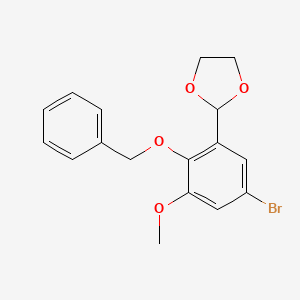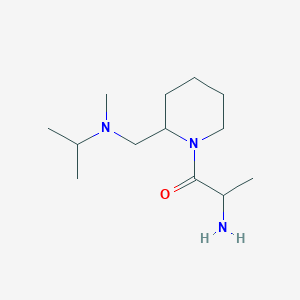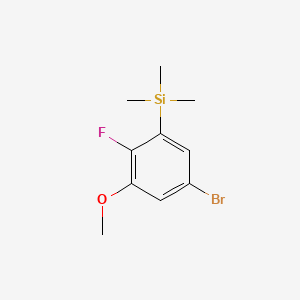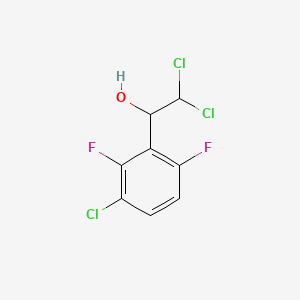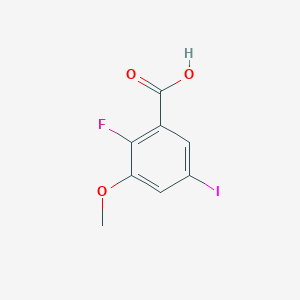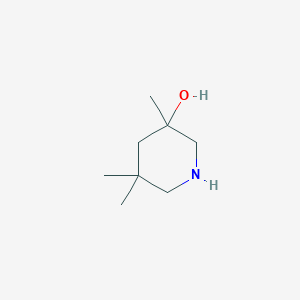
3,5,5-Trimethylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylpiperidin-3-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of 3,5,5-trimethylpyridine. This reaction typically uses a catalyst such as palladium or rhodium under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. For example, a clean continuous process for the hydrogenation of 3,5,5-trimethylpyridine to this compound without solvent has been developed, utilizing Ru/C catalysts .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or rhodium.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of saturated compounds.
Substitution: Produces various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3,5,5-Trimethylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethylpiperidin-3-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpiperidine: Another piperidine derivative with similar structural features but different biological activities.
Piperidine: The parent compound, which is widely used in the synthesis of various pharmaceuticals.
2,6-Dimethylpiperidine: Similar in structure but with different substitution patterns, leading to different chemical and biological properties
Uniqueness
3,5,5-Trimethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trimethyl substitution makes it more hydrophobic and can influence its interaction with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
3,5,5-trimethylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2)4-8(3,10)6-9-5-7/h9-10H,4-6H2,1-3H3 |
Clave InChI |
AIBPCJCVEMVQNB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CNC1)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



